3-(4-aminophenyl)-N-cyclopropylpropanamide
Overview
Description
3-(4-aminophenyl)-N-cyclopropylpropanamide is an organic compound that features an aminophenyl group attached to a cyclopropylpropanamide moiety
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins involved in the evolutionary cycle of certain pathogens, such asTrypanosoma cruzi .
Mode of Action
It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to affect the proteins of the evolutionary cycle ofT. cruzi, suggesting that it may interfere with the life cycle of this pathogen .
Pharmacokinetics
Similar compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This suggests that the compound may be readily absorbed and metabolized in the body, affecting its bioavailability.
Result of Action
Similar compounds have been shown to inhibit parasite proliferation in infected cell cultures . This suggests that the compound may have potential antiparasitic effects.
Biochemical Analysis
Biochemical Properties
3-(4-aminophenyl)-N-cyclopropylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, including those responsible for amino acid synthesis and degradation. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to inhibit certain enzymes by forming stable complexes, which can alter the enzyme’s function and affect overall metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . In vitro and in vivo studies have also demonstrated that the long-term effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Additionally, high doses of this compound can result in toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. This compound interacts with various enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. For instance, it has been shown to affect the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting overall energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often localized to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations . For example, phosphorylation of this compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-N-cyclopropylpropanamide typically involves the reaction of 4-aminophenylpropanamide with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their coupling under optimized conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)coumarin derivatives: These compounds share the aminophenyl group and have been studied for their anti-inflammatory properties
4-aminophenylacetic acid: Another compound with an aminophenyl group, used in various biochemical applications.
Uniqueness
3-(4-aminophenyl)-N-cyclopropylpropanamide is unique due to its cyclopropylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in biological systems compared to similar compounds.
Properties
IUPAC Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQIJCPXBCHLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363657 | |
Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698992-37-9 | |
Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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